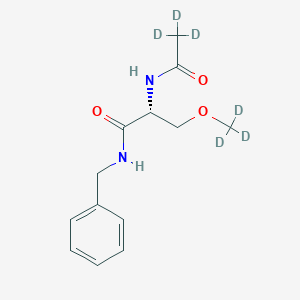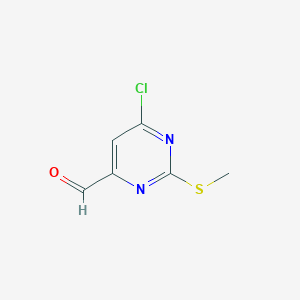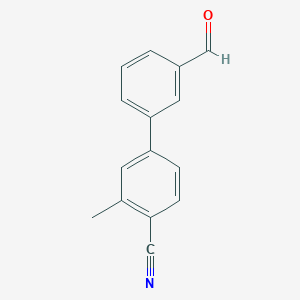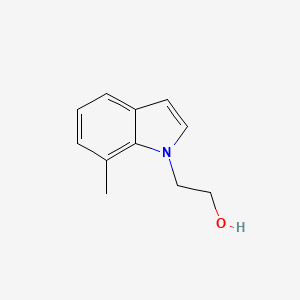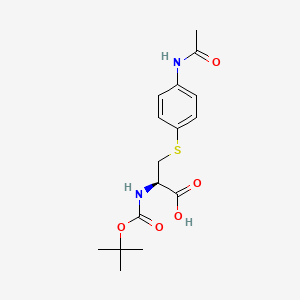
N-Boc Acetaminophen-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc Acetaminophen-cysteine is a compound that combines the properties of acetaminophen and cysteine, with the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is an intermediate in the synthesis of acetaminophen, which is widely used as an antipyretic, analgesic, and anti-inflammatory agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Acetaminophen-cysteine typically involves the following steps:
Oxidation of N-Boc-4-aminophenol: The starting material, N-Boc-4-aminophenol, is oxidized to form N-Boc-p-benzoquinone imine.
Reaction with L-cysteine: The N-Boc-p-benzoquinone imine is then reacted with L-cysteine in a phosphate buffer at physiological pH to yield the protected S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and solid acid catalysts for efficient deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert quinone imines back to their original forms.
Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions include:
Deprotected amines: Resulting from Boc deprotection.
Quinone imines: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
N-Boc Acetaminophen-cysteine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.
Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .
Comparación Con Compuestos Similares
Similar Compounds
Acetaminophen-cysteine: A conjugate of acetaminophen with cysteine, used to study oxidative stress and cellular damage.
N-acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of acetaminophen overdose and respiratory conditions.
Uniqueness
N-Boc Acetaminophen-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C16H22N2O5S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
Clave InChI |
OHKNITOGNKAXCK-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
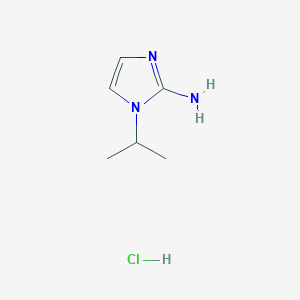
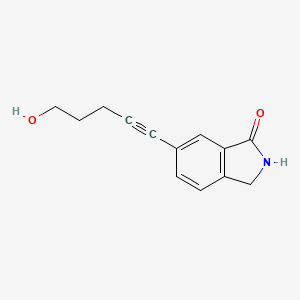
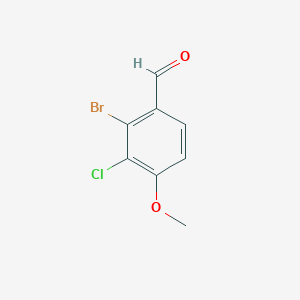
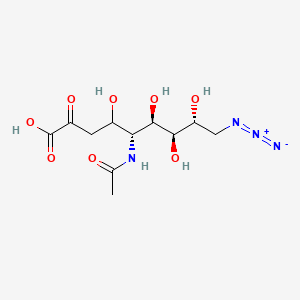
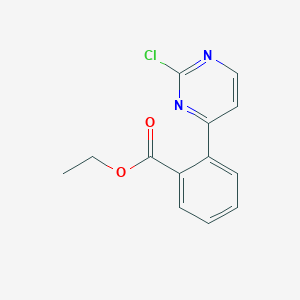
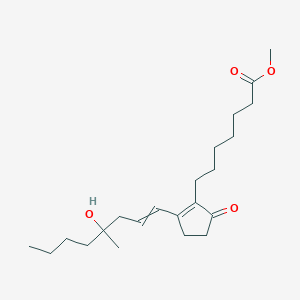
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
